N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide
Description
N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a furan-3-yl group at position 6 and an indole-2-carboxamide moiety at position 2. The indole ring is further substituted with a methoxy group at position 3.
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-6-methoxy-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-25-16-4-3-14-8-19(23-18(14)9-16)20(24)22-11-13-2-5-17(21-10-13)15-6-7-26-12-15/h2-10,12,23H,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEWHOPMHAGPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a furan ring, a pyridine moiety, and an indole derivative, which are known to enhance its biological activity. The molecular formula is , with a molecular weight of approximately 298.30 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. It interacts with various cellular pathways involved in cell cycle regulation and apoptosis.
- Anti-inflammatory Effects : Studies indicate that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary data suggest potential efficacy against bacterial strains, possibly due to its ability to disrupt bacterial cell wall synthesis.
Anticancer Activity
A series of studies have evaluated the anticancer properties of this compound against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The following table summarizes the findings:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | Induction of apoptosis via caspase activation |
| MCF7 | 9.8 | Inhibition of CDK2 activity |
| HCT116 | 15.0 | Disruption of microtubule formation |
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound significantly reduces the levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent.
Antimicrobial Activity
The compound displayed effective antimicrobial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
Case Studies
Several case studies have been documented regarding the use of this compound in experimental models:
- Study on Lung Cancer : In a xenograft model using A549 cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential for therapeutic use in lung cancer.
- Inflammatory Disease Model : In an animal model of rheumatoid arthritis, administration of the compound led to decreased swelling and inflammation markers, supporting its role as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Indole Carboxamide Derivatives
(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (Compound 2, )
- Structural Similarities : Shares the indole-carboxamide scaffold and pyridine backbone.
- Key Differences :
(R)-1-(1-(1-Isobutyrylpiperidin-4-yl)ethyl)-N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1H-indole-3-carboxamide (Compound 4, )
Pyridine-Furan Hybrids
2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide ()
- Core Similarities : Shares the 6-(furan-3-yl)pyridin-3-ylmethyl group with the target compound.
- Key Differences: Replaces the indole-2-carboxamide with an acetamide-linked pyrimidinone moiety.
Propanamide Derivatives (TRPV1 Antagonists, )
Compounds 43–48 in are propanamide-based TRPV1 antagonists with pyridine and trifluoromethyl groups. While structurally distinct from the target compound, they provide insights into substituent effects:
| Compound | Substituent on Pyridine | Yield (%) | Melting Point (°C) | Notable Features |
|---|---|---|---|---|
| 43 | 2,2-Dimethylcyclopropylmethoxy | 72 | 63–65 | High lipophilicity (CF3 group) |
| 44 | Cyclobutylmethoxy | 79 | 100–102 | Enhanced thermal stability |
| 45 | Cyclopentylmethoxy | 70 | 112–114 | Balanced solubility and potency |
- Lack of a sulfonamide group (present in Compounds 43–48) could decrease hydrogen-bonding interactions with TRPV1 .
Difluoroindole Derivatives ()
The compound in , (4aS)-1-[(5,6-Difluoro-1H-indol-7-yl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide, shares a furan substituent but differs in its indole fluorination and pyridazine core. Fluorination typically enhances metabolic stability and binding affinity, suggesting the target compound’s non-fluorinated indole may have shorter half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
